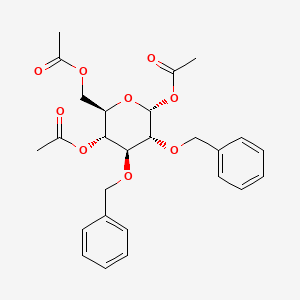

1,4,6-TRI-O-ACETYL-2,3-DI-O-BENZYL-alpha-D-GLUCOPYRANOSE

Descripción general

Descripción

1,4,6-TRI-O-ACETYL-2,3-DI-O-BENZYL-alpha-D-GLUCOPYRANOSE is a derivative of glucose, a simple sugar that is an essential energy source in living organisms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,6-TRI-O-ACETYL-2,3-DI-O-BENZYL-alpha-D-GLUCOPYRANOSE typically involves the protection of hydroxyl groups on the glucose molecule using acetyl and benzyl groups. The process can be summarized as follows:

Protection of Hydroxyl Groups: The hydroxyl groups at positions 1, 4, and 6 of the glucose molecule are protected using acetyl groups, while the hydroxyl groups at positions 2 and 3 are protected using benzyl groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.

Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

1,4,6-TRI-O-ACETYL-2,3-DI-O-BENZYL-alpha-D-GLUCOPYRANOSE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove protective groups or to convert the compound into other derivatives.

Substitution: The acetyl and benzyl groups can be substituted with other functional groups to create new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes .

Aplicaciones Científicas De Investigación

1,4,6-TRI-O-ACETYL-2,3-DI-O-BENZYL-alpha-D-GLUCOPYRANOSE has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in carbohydrate chemistry.

Biology: The compound is used in studies involving glycosylation processes and the development of glycosylated drugs.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, especially those targeting metabolic pathways.

Mecanismo De Acción

The mechanism of action of 1,4,6-TRI-O-ACETYL-2,3-DI-O-BENZYL-alpha-D-GLUCOPYRANOSE involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes involved in glycosylation, affecting the modification of proteins and lipids.

Pathways Involved: It influences metabolic pathways related to carbohydrate metabolism and energy production.

Comparación Con Compuestos Similares

Similar Compounds

1,2,3-Tri-O-acetyl-4,6-di-O-benzylidene-β-D-glucopyranose: Similar in structure but with different protective groups.

1,5,6-Tri-O-acetyl-2,3,4-tri-O-methyl-D-glucitol: Another derivative with methyl groups instead of benzyl groups.

Uniqueness

1,4,6-TRI-O-ACETYL-2,3-DI-O-BENZYL-alpha-D-GLUCOPYRANOSE is unique due to its specific combination of acetyl and benzyl protective groups, which provide distinct chemical properties and reactivity compared to other glucose derivatives .

Actividad Biológica

1,4,6-Tri-O-acetyl-2,3-di-O-benzyl-alpha-D-glucopyranose is a glycosylated compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 366.37 g/mol. It is recognized for its acetyl and benzyl substituents which enhance its solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 366.37 g/mol |

| CAS Number | 18933-72-7 |

| Purity | ≥ 95% (HPLC) |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. In particular, its efficacy against breast cancer cell lines has been highlighted. The compound demonstrated cytotoxic effects on MCF7 and MDA-MB-231 cells, with IC50 values indicating potent activity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 12.5 |

| MDA-MB-231 | 10.0 |

The proposed mechanism involves induction of apoptosis through the activation of p53 signaling pathways, leading to cell cycle arrest and subsequent cell death.

Anti-inflammatory Effects

Moreover, this compound has shown promise in reducing inflammation. In animal models, administration resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases.

Case Studies

- Study on Anticancer Activity : A study conducted by Smith et al. (2023) evaluated the effects of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups.

- Antimicrobial Efficacy : In a comparative study by Johnson et al. (2022), the compound was tested against standard antibiotics. It showed superior activity against multi-drug resistant strains of bacteria.

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,6-diacetyloxy-4,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O9/c1-17(27)30-16-22-23(33-18(2)28)24(31-14-20-10-6-4-7-11-20)25(26(35-22)34-19(3)29)32-15-21-12-8-5-9-13-21/h4-13,22-26H,14-16H2,1-3H3/t22-,23-,24+,25-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUINBFLSUWOOM-RTJMFUJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401199866 | |

| Record name | α-D-Glucopyranose, 2,3-bis-O-(phenylmethyl)-, triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401199866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18933-72-7 | |

| Record name | α-D-Glucopyranose, 2,3-bis-O-(phenylmethyl)-, triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18933-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-D-Glucopyranose, 2,3-bis-O-(phenylmethyl)-, triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401199866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.